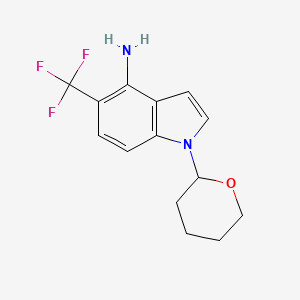
1-(Tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indol-4-amine is a synthetic organic compound that features a unique combination of a tetrahydropyran ring, a trifluoromethyl group, and an indole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indol-4-amine typically involves multi-step organic reactions. One common approach starts with the preparation of the indole core, followed by the introduction of the trifluoromethyl group and the tetrahydropyran ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Optimization of reaction conditions and purification techniques is crucial to ensure the quality and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the indole ring or the trifluoromethyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents on the indole ring or the tetrahydropyran ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Wissenschaftliche Forschungsanwendungen
1-(Tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indol-4-amine has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 1-(Tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and the indole moiety play crucial roles in binding to these targets, influencing the compound’s biological activity. The tetrahydropyran ring may also contribute to the compound’s overall stability and solubility.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole: This compound shares the tetrahydropyran ring but has a pyrazole moiety instead of an indole.
1-(Tetrahydro-2H-pyran-4-ylcarbonyl)piperidine: This compound features a similar tetrahydropyran ring but is attached to a piperidine moiety.
Uniqueness
1-(Tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indol-4-amine is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its binding affinity to molecular targets. The combination of the indole moiety and the tetrahydropyran ring also contributes to its versatility in various applications.
Eigenschaften
Molekularformel |
C14H15F3N2O |
|---|---|
Molekulargewicht |
284.28 g/mol |
IUPAC-Name |
1-(oxan-2-yl)-5-(trifluoromethyl)indol-4-amine |
InChI |
InChI=1S/C14H15F3N2O/c15-14(16,17)10-4-5-11-9(13(10)18)6-7-19(11)12-3-1-2-8-20-12/h4-7,12H,1-3,8,18H2 |
InChI-Schlüssel |
MHRMASGUIMPTLD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCOC(C1)N2C=CC3=C2C=CC(=C3N)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


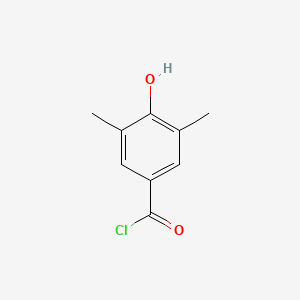
![2-[(4-Chlorophenyl)methylsulfanyl]pyrimidin-4-amine](/img/structure/B14013928.png)
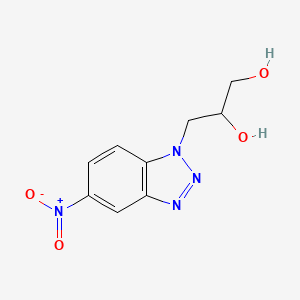

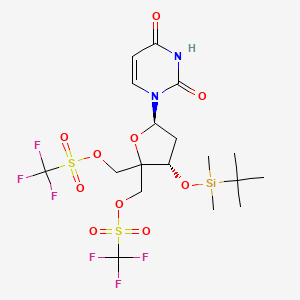


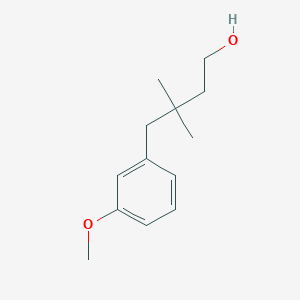
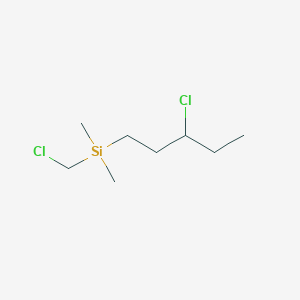
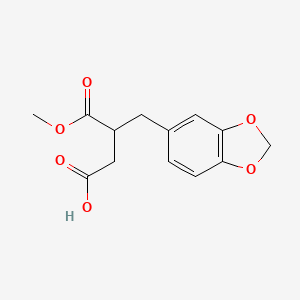
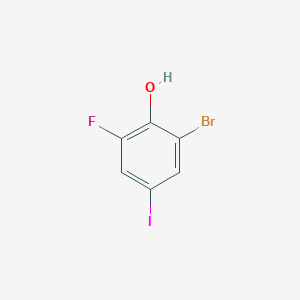
![(NZ)-N-[2-(4,4-dimethylcyclohexyl)sulfonyl-7-[4-(1-phenylethyl)piperazin-1-yl]sulfonylfluoren-9-ylidene]hydroxylamine](/img/structure/B14013976.png)
![methyl 4-[(3-acetamido-N-ethylanilino)methyl]benzoate](/img/structure/B14013982.png)
![Methyl 9-bromo-2-hydroxy-4-oxo-4H-pyrido[1,2-A]pyrimidine-7-carboxylate](/img/structure/B14013985.png)
